molecular formula C21H15ClN2O2 B293071 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile

2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile

Cat. No. B293071
M. Wt: 362.8 g/mol
InChI Key: BJEIFWXYODYPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile, also known as CP-690,550, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It was first synthesized in 2003 by Pfizer, and has since undergone extensive scientific research to investigate its potential therapeutic benefits.

Mechanism of Action

2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile works by selectively inhibiting JAK3, a member of the JAK family of kinases that is primarily expressed in immune cells. JAK3 plays a critical role in the signaling pathways involved in immune response and inflammation, and is therefore a promising target for the treatment of autoimmune diseases. By inhibiting JAK3 activity, 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile can reduce the production of cytokines and other inflammatory mediators, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on JAK3, it has been shown to reduce the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are involved in immune response and inflammation. It has also been shown to reduce the activation of T cells, which play a critical role in autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a viable candidate for further research and development. It has also been shown to have a high degree of selectivity for JAK3, reducing the risk of off-target effects. However, 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile has some limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, it has been shown to have some toxic effects on certain cell types, which may limit its use in some experimental systems.

Future Directions

There are several future directions for research on 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile. One area of interest is the development of more potent and selective JAK3 inhibitors, which may have greater therapeutic potential. Another area of interest is the investigation of 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile's effects on other immune cell types, such as B cells and natural killer cells. Additionally, there is interest in exploring the potential of 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile for the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Overall, 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile represents a promising avenue for the development of new treatments for autoimmune diseases, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile involves several steps, starting with the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 2-(4-chlorophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 4-methyl-6-phenylnicotinic acid to form the final product, 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile. The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile has been optimized to improve its yield and purity, making it a viable candidate for further research and development.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile has been extensively studied for its potential therapeutic benefits in the treatment of autoimmune diseases. It has been shown to inhibit the activity of Janus kinase (JAK), which plays a critical role in the signaling pathways involved in immune response and inflammation. By inhibiting JAK activity, 2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile can reduce the production of cytokines and other inflammatory mediators, leading to a reduction in disease symptoms.

properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C21H15ClN2O2/c1-14-11-19(15-5-3-2-4-6-15)24-21(18(14)12-23)26-13-20(25)16-7-9-17(22)10-8-16/h2-11H,13H2,1H3

InChI Key

BJEIFWXYODYPJN-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)OCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NC(=C1C#N)OCC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.